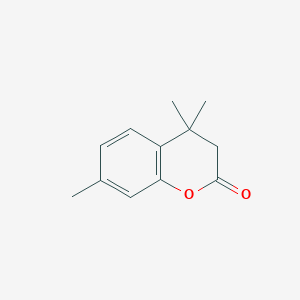
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- is a chemical compound belonging to the class of benzopyrans. It is also known as a derivative of coumarin, which is a naturally occurring aromatic organic compound. This compound is characterized by its unique structure, which includes a benzene ring fused to a pyran ring, with three methyl groups attached at specific positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenol with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Another derivative of coumarin with a methyl group at the 6-position.
2H-1-Benzopyran-2-one, 3,4-dihydro-5,7,8-trimethyl-: A similar compound with three methyl groups at different positions on the benzopyran ring.
Uniqueness
2H-1-Benzopyran-2-one, 3,4-dihydro-4,4,7-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups at the 4, 4, and 7 positions influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
105640-09-3 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
4,4,7-trimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-9-10(6-8)14-11(13)7-12(9,2)3/h4-6H,7H2,1-3H3 |
InChI 键 |
VQVDMHKSWDUCTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(CC(=O)O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Prop-2-en-1-yl)-4-(2-{4-[(prop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14326861.png)
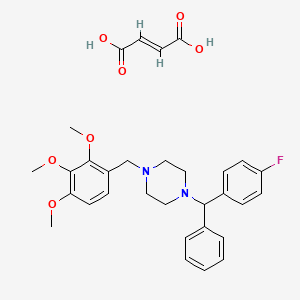

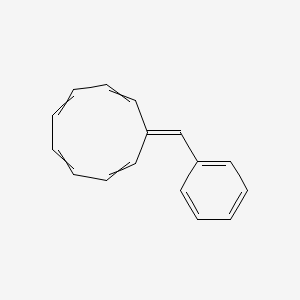
![[(Chlorostannanetriyl)tris(methylene)]tris[dimethyl(phenyl)silane]](/img/structure/B14326888.png)

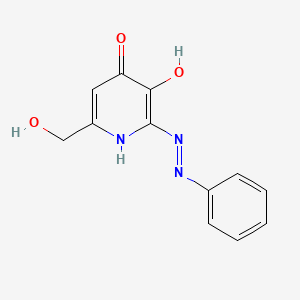
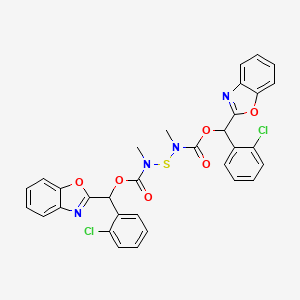
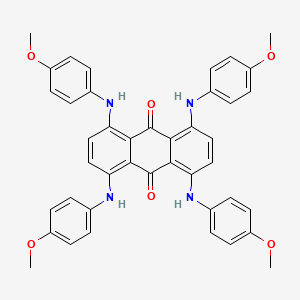
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoyl chloride](/img/structure/B14326945.png)
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)
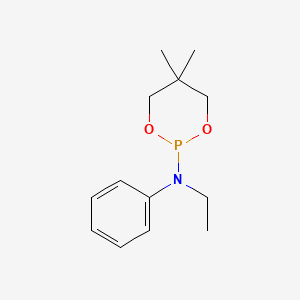
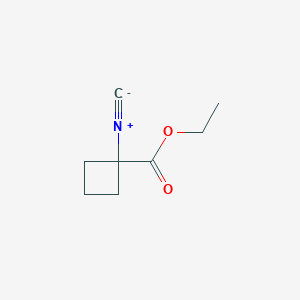
![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
